(R)-4-(1-Aminobutyl)benzenamine

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

This (R)-enantiomer is essential for reproducible asymmetric synthesis and SAR studies, avoiding the confounding 50% impurity of racemic mixtures. Supplied as the stable dihydrochloride salt for ease of handling in multi-step sequences.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B12332967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Aminobutyl)benzenamine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)N)N
InChIInChI=1S/C10H16N2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,11-12H2,1H3/t10-/m1/s1
InChIKeyGUGALTXTQWZPHB-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-(1-Aminobutyl)benzenamine for Chiral Ligand & Drug Intermediate Procurement: Core Properties & Selection Criteria


(R)-4-(1-Aminobutyl)benzenamine (IUPAC: 4-[(1R)-1-aminobutyl]aniline) is a chiral primary arylalkylamine with the molecular formula C10H16N2, a molecular weight of 164.25 g/mol, and is commonly supplied as a dihydrochloride salt (CAS: 1217443-22-5) for stability and solubility . Its core structure consists of an aniline ring substituted with a chiral (R)-configured 1-aminobutyl side chain . This compound serves as a versatile chiral building block and intermediate in medicinal chemistry and asymmetric synthesis [1].

Chiral Integrity as a Non-Negotiable for (R)-4-(1-Aminobutyl)benzenamine in Downstream Asymmetric Synthesis


Generic substitution with a racemic mixture or the incorrect (S)-enantiomer is not a scientifically viable option for applications involving (R)-4-(1-Aminobutyl)benzenamine. The biological and catalytic functions of chiral amines are strictly governed by their three-dimensional orientation, a principle fundamental to drug-receptor interactions and asymmetric catalysis [1]. A racemic mixture would introduce a 50% impurity of the undesired enantiomer, potentially acting as a competitive antagonist, altering catalytic selectivity, or generating confounding data in biological assays. The procurement of the pure (R)-enantiomer is therefore essential for reproducible research and predictable outcomes in the development of stereospecific ligands and therapeutics [2].

Quantified Differentiation: Key Performance Metrics for (R)-4-(1-Aminobutyl)benzenamine Selection


Enantiomeric Purity: Verifiable (R)-Configuration vs. (S)-Enantiomer

The primary differentiation for (R)-4-(1-Aminobutyl)benzenamine lies in its defined stereochemistry. This compound is procured and validated as the specific (R)-enantiomer (InChIKey: GUGALTXTQWZPHB-SNVBAGLBSA-N), which is structurally distinct from its (S)-counterpart (InChIKey: HLDLSXZPUTVAJY-XRIOVQLTSA-N) . This is not a trivial distinction; the specific rotation and biological activity of enantiomers can be diametrically opposed [1].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Commercially Specified Purity for Consistent Synthetic Outcomes

Reputable suppliers specify the purity of (R)-4-(1-Aminobutyl)benzenamine dihydrochloride, with standard offerings ranging from 97% to 98% . This level of chemical purity is essential for ensuring that downstream reactions are not compromised by unknown impurities, which can lead to side reactions, lower yields, and irreproducible results. This is a critical procurement consideration when comparing to lower-specification or research-grade compounds from non-specialist sources.

Organic Synthesis Quality Control Reproducibility

Salt Form Selection: Dihydrochloride vs. Free Base for Solubility and Handling

The dihydrochloride salt form (CAS: 1217443-22-5, MW: 237.17 g/mol) is the commercially preferred and most practical form for research and development . Compared to the free base (CAS: 1391545-55-3, MW: 164.25 g/mol), the salt exhibits significantly improved water solubility and enhanced stability, which is crucial for aqueous biological assays, long-term storage, and ease of handling in the laboratory .

Formulation Chemistry Process Chemistry Salt Selection

Utility as a Chiral Building Block in Enantioselective Synthesis

The value of (R)-4-(1-Aminobutyl)benzenamine is rooted in its utility as a chiral scaffold for constructing more complex, enantiopure molecules. Primary chiral amines of this type are fundamental precursors for chiral ligands and catalysts used in asymmetric synthesis [1]. In contrast, the achiral analog 4-(4-aminobutyl)aniline (CAS: 91010-18-3) lacks the stereocenter required for inducing chirality in reaction products, rendering it unsuitable for applications demanding stereochemical control [2].

Asymmetric Catalysis Chiral Ligands Drug Discovery

Optimal Application Scenarios for (R)-4-(1-Aminobutyl)benzenamine Based on Evidence


Development of Enantioselective Catalysts and Chiral Ligands

The pure (R)-enantiomer is a requisite starting material for synthesizing chiral ligands used in asymmetric catalysis [1]. Its primary amine group serves as a reactive handle for coupling with various electrophiles to create libraries of chiral P,N- or N,N-ligands for transition metals. The defined (R)-configuration is essential for achieving predictable enantioinduction in these catalytic cycles [1].

Stereospecific Medicinal Chemistry Lead Optimization

In drug discovery, the (R)-enantiomer is used to explore structure-activity relationships (SAR) where stereochemistry is critical [1]. It serves as a specific building block for synthesizing analogs of chiral drug candidates, allowing medicinal chemists to investigate and optimize the binding affinity, selectivity, and metabolic stability conferred by the (R)-configuration .

Synthesis of Chiral Building Blocks for Advanced Intermediates

The dihydrochloride salt form is ideal for use in multi-step synthetic sequences due to its ease of handling and solubility [1]. Researchers can reliably incorporate the (R)-configured aminobutyl moiety into more complex molecular architectures, such as heterocycles or peptidomimetics, with the confidence that the chiral center is established and will be preserved through subsequent transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-(1-Aminobutyl)benzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.